Methyl 2-(2,3-dimethylphenyl)propanoate
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Overview
Description
Methyl 2-(2,3-dimethylphenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 2,3-dimethylphenyl ring, making it a derivative of propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,3-dimethylphenyl)propanoate typically involves the esterification of 2-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyl 2-(2,3-dimethylphenyl)propanoate can undergo hydrolysis in the presence of a strong acid or base to yield 2-(2,3-dimethylphenyl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-(2,3-dimethylphenyl)propanoic acid and methanol.
Reduction: 2-(2,3-dimethylphenyl)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(2,3-dimethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.
Medicine: While not a drug itself, this compound can be used in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dimethylphenyl)propanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the dimethylphenyl group.
Ethyl propanoate: Another ester with a similar backbone but different alkyl group.
Methyl benzoate: An ester with a benzene ring but different substituents.
Uniqueness: Methyl 2-(2,3-dimethylphenyl)propanoate is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications such as fragrance and flavoring agents.
Biological Activity
Methyl 2-(2,3-dimethylphenyl)propanoate is an organic compound classified as an ester, notable for its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, focusing on its interactions with various biological systems, particularly in cancer research and enzyme activity.
Chemical Structure and Properties
This compound has the molecular formula C_{13}H_{18}O_2 and a molecular weight of 206.28 g/mol. Its structure comprises a propanoate group attached to a 2,3-dimethylphenyl moiety, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound serves as a model compound in biological studies, particularly in enzyme-catalyzed hydrolysis reactions and anticancer activity assessments. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug development.
1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : A series of derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds derived from similar esters demonstrated significant inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The most potent compounds exhibited marked apoptotic effects, characterized by DNA fragmentation and chromatin condensation.
- Mechanistic Insights : Molecular docking studies have provided insights into the mechanisms by which these compounds exert their effects. The interaction with histone deacetylases (HDACs) has been implicated in their anticancer activity, suggesting that these compounds may function as HDAC inhibitors .
2. Enzyme Interactions
This compound is often used to study enzyme-catalyzed hydrolysis reactions, which are crucial for understanding drug metabolism. These studies help elucidate the metabolic pathways involving esters and their potential impacts on pharmacokinetics.
Case Study 1: Antiproliferative Effects
A study synthesized several derivatives based on this compound to evaluate their antiproliferative effects against HCT-116 cells. The results indicated that:
Compound | IC50 (mg/mL) | Mechanism |
---|---|---|
7a | 0.12 | Apoptosis induction |
7g | 0.12 | Apoptosis induction |
7d | 0.81 | Necrosis observed |
The compounds exhibited significant cytotoxicity against cancer cells, with mechanisms involving apoptosis confirmed through DAPI staining techniques .
Case Study 2: Hydrolysis Reaction Studies
The compound has also been utilized in studies examining enzyme-catalyzed hydrolysis reactions. The findings highlighted the compound's role in metabolic processes, providing insights into how similar esters behave within biological systems.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-8-6-5-7-11(9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3 |
InChI Key |
IHPJGMIWVQZQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C(=O)OC)C |
Origin of Product |
United States |
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